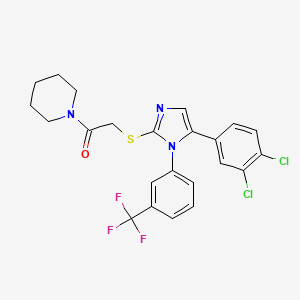
2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H20Cl2F3N3OS and its molecular weight is 514.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a novel imidazole derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic effects, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- An imidazole ring with substituents that enhance its biological activity.
- A piperidine moiety that may contribute to its pharmacological properties.
- A thioether linkage that can influence metabolic stability and bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit key enzymes implicated in cancer cell proliferation and inflammation.
- Receptor Modulation : It can act as an antagonist or agonist at specific receptor sites, influencing signaling pathways related to disease states.
- Antioxidant Activity : The presence of electron-withdrawing groups enhances the compound's ability to scavenge free radicals.
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines through enzyme inhibition. |
| Antimicrobial | Demonstrates activity against several bacterial strains, potentially serving as an antibiotic. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |
| Antioxidant | Scavenges free radicals, contributing to cellular protection mechanisms. |
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
- Anticancer Studies : In vitro assays revealed that the compound significantly inhibits the growth of breast cancer cells (MCF-7), with IC50 values in the low micromolar range. It was found to induce apoptosis through caspase activation pathways .
- Antimicrobial Testing : In a comparative study, the compound showed potent antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 40 µg/mL .
- Anti-inflammatory Effects : In animal models, administration of the compound led to a marked reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), demonstrating its potential as an anti-inflammatory agent .
属性
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2F3N3OS/c24-18-8-7-15(11-19(18)25)20-13-29-22(33-14-21(32)30-9-2-1-3-10-30)31(20)17-6-4-5-16(12-17)23(26,27)28/h4-8,11-13H,1-3,9-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGIAKFRFLYFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














